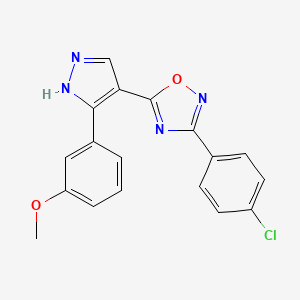![molecular formula C7H10O4 B2828411 Hexahydrofuro[3,4-b]furan-3-carboxylic acid CAS No. 2253640-84-3](/img/structure/B2828411.png)
Hexahydrofuro[3,4-b]furan-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A practical synthesis of a similar compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, has been described. This compound is a key intermediate in the synthesis of darunavir, a protease inhibitor used in the treatment of HIV/AIDS. The synthesis process involves several steps, starting with monopotassium isocitrate obtained from a high-yielding fermentation fed by sunflower oil .Aplicaciones Científicas De Investigación
Odor Detection and Mixture Summation
Research has shown that the detection of mixtures of homologous carboxylic acids, including those similar to Hexahydrofuro[3,4-b]furan-3-carboxylic acid, varies with carbon-chain length and their interactions with other compounds. A study examined the detection probabilities for mixtures of carboxylic acids with different carbon-chain lengths, mixed with other odorants differing in structure and odor character, revealing that carbon-chain length influences not only summation with other carboxylic acids but also with unrelated compounds (Miyazawa et al., 2009).
Metabolic Pathways and Urinary Excretion
Another study focused on the identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural, a compound related to this compound, in human subjects following the consumption of dried plums or dried plum juice. This research provided insights into the metabolic pathways and excretion patterns of furan derivatives in humans, identifying four presumed metabolites and estimating total recovery of these metabolites after consumption (Prior et al., 2006).
Inhibitors of Drug Binding
Furancarboxylic acids have been detected in uremic serum, with research indicating that certain derivatives strongly bind to plasma protein, inhibiting the binding of other compounds to albumin. This finding is significant for understanding the interactions of this compound-related compounds in medical conditions like chronic kidney disease (Niwa et al., 1988).
Impact on Glucose Metabolism
A study investigated the association between plasma levels of 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite related to this compound, and glucose metabolism. The research aimed to understand the role of furan fatty acids and their metabolites in the pathogenesis of impaired glucose metabolism, finding no harmful effects of moderately elevated concentrations of CMPF resulting from increased intake of fish (Lankinen et al., 2015).
Propiedades
IUPAC Name |
2,3,3a,4,6,6a-hexahydrofuro[3,4-b]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-7(9)5-2-11-6-3-10-1-4(5)6/h4-6H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUXPHITRMPTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COC2CO1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253640-84-3 |
Source


|
| Record name | hexahydrofuro[2,3-c]furan-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2828329.png)
![methyl 4-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2828331.png)



![1-(2-ethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2828340.png)
![Ethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2828341.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2828345.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2828346.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)
